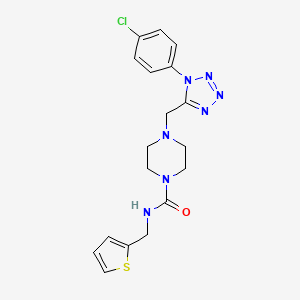

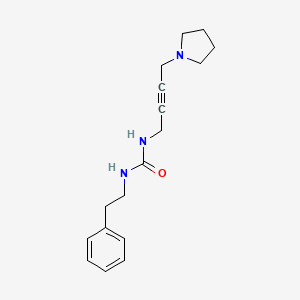

![molecular formula C19H17FN2O2 B2960206 1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 898454-01-8](/img/structure/B2960206.png)

1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EFMP and has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Anti-Inflammatory and Analgesic Properties : A study on 4H-thieno[3,4-c]pyrazole derivatives, which share structural similarities with the compound of interest, showed significant anti-inflammatory, analgesic, and antipyretic activities. These compounds also demonstrated platelet antiaggregating activity in vitro, comparable to that of acetylsalicylic acid (Menozzi et al., 1992).

- Antioxidant and Anti-inflammatory Evaluation : The synthesis of 3‐Hydroxynaphthalene‐1, 4‐Dione Derivatives through a pseudo four-component reaction highlighted their in vitro antioxidant and anti-inflammatory activities (Kumar, Sribalan, & Padmini, 2017).

Chemical Synthesis Advancements

- Domino Reaction Synthesis : The L-proline-catalyzed synthesis of heterocyclic ortho-quinones via a four-component sequential reaction showcased the environmental advantages of high atom economy, excellent yield, and absence of chromatographic purification steps, suggesting a potential methodology for synthesizing related compounds (Rajesh et al., 2011).

- Antioxidant Pyrazolo[4,3-c]quinoline-3,4-diones Synthesis : A study on the synthesis of antioxidant pyrazolo[4,3-c]quinoline-3,4-diones provided insights into the structural characterization and potential antioxidant applications of these compounds (Tomassoli et al., 2016).

Environmental and Green Chemistry

- Ionic Liquid Catalysis : The synthesis of Pyrazolyl-phthalazine-dione derivatives using ionic liquid catalysis presented a green chemistry approach to synthesizing complex molecules, with compounds showing significant antioxidative activity (Simijonović et al., 2018).

- Water as Solvent : A novel synthesis of pyrazole based Pyrido[2,3-d]pyrimidine-diones in water highlighted the use of water as a green solvent, emphasizing the eco-friendly aspect of the synthesis process (Heravi & Daraie, 2016).

Propiedades

IUPAC Name |

1-(3-ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c1-2-14-6-5-8-16(12-14)22-11-10-21(18(23)19(22)24)13-15-7-3-4-9-17(15)20/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKZCLGZBJXTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)

![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)

![4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2960134.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide](/img/structure/B2960141.png)